![molecular formula C8H6BrN3O2 B1473936 5-ブロモ-7H-ピロロ[2,3-d]ピリミジン-2-カルボン酸メチル CAS No. 1638767-44-8](/img/structure/B1473936.png)
5-ブロモ-7H-ピロロ[2,3-d]ピリミジン-2-カルボン酸メチル
説明
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
この化合物は、有望な抗がん活性を示す新しいピロロ[2,3-d]ピリミジン誘導体の設計と合成に使用されてきました . これらの誘導体は、MCF7、A549、HCT116、PC3、HePG2、PACA2、およびBJ1を含むいくつかのヒト癌細胞株に対してin vitroで試験されました . これらの化合物のいくつかは、MCF7細胞とHePG2細胞に対して有意な活性を示しました .
分子ドッキング研究
これらの化合物を使用して、Bcl2などの抗アポトーシスタンパク質に対する結合親和性を理解するための分子ドッキング研究が行われました . これは、これらの化合物の作用機序を理解するのに役立ち、より強力な抗がん剤の設計を導くことができます。
遺伝子発現研究
これらの化合物は、癌細胞における遺伝子発現の変化を研究するために使用されてきました . たとえば、MCF7細胞で処理された化合物は、P53、BAX、DR4、およびDR5遺伝子のアップレギュレーション、およびBcl2、Il-8、およびCDK4遺伝子のダウンレギュレーションを示しました .
アポトーシス誘導
これらの化合物のいくつかは、MCF7細胞でアポトーシス死を誘導することがわかった . アポトーシスまたはプログラムされた細胞死は、体が損傷した細胞や不要な細胞を取り除くために使用するメカニズムです。癌細胞でアポトーシスを誘導することは、癌治療に使用される戦略の1つです。
α-アミラーゼ酵素の阻害
ピロロ[2,3-d]ピリミジン誘導体は、α-アミラーゼ酵素を阻害する能力について設計、合成、および評価されてきました . この酵素は、複雑な炭水化物をグルコースに分解する際に重要な役割を果たします。この酵素を阻害すると、炭水化物の消化と吸収が遅くなり、血流へのグルコースの放出がより規制され、進行的になります。 これは、糖尿病の治療に役立ちます .
抗糖尿病活性
これらの化合物のin vitro抗糖尿病分析では、一部の化合物で優れた抗糖尿病作用が示されており、IC50値は0.252〜0.281 mMの範囲でした . これらの化合物は、標準(アカルボース)を上回る優れた阻害率を示しました .
作用機序
Target of Action
Similar compounds such as ribociclib and palbociclib, which possess an active fragment of pyrrolo[2,3-d]pyrimidine, are known to be selective inhibitors of cdk4/6 . These are key proteins involved in cell cycle regulation .
Mode of Action
Compounds with similar structures, like ribociclib and palbociclib, inhibit cdk4/6, leading to a halt in the cell cycle and preventing cell proliferation .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK4/6, similar to Ribociclib and Palbociclib . This results in the suppression of cell proliferation, particularly in cancer cells .
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation, given its potential role as a CDK4/6 inhibitor . This could make it a potential candidate for cancer treatment, particularly for cancers characterized by rapid and uncontrolled cell growth .
生化学分析
Biochemical Properties
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular processes.
Cellular Effects
The effects of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation by interfering with the CDK4/6 pathway . This inhibition leads to cell cycle arrest, thereby preventing the growth and spread of cancer cells.
Molecular Mechanism
At the molecular level, Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression, as seen in studies where the compound modulates the expression of genes involved in cell cycle regulation . Additionally, it can activate or inhibit other signaling pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and other cellular processes.
Dosage Effects in Animal Models
The effects of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s metabolism also involves conjugation reactions, which facilitate its excretion from the body.
Transport and Distribution
Within cells and tissues, Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver, where it undergoes metabolism and excretion.
Subcellular Localization
The subcellular localization of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is crucial for its activity. It is often found in the cytoplasm and nucleus, where it interacts with target enzymes and other biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its proper function.
特性
IUPAC Name |
methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-2-4-5(9)3-11-6(4)12-7/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVIPDFMIIGETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=CNC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-44-8 | |
| Record name | methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



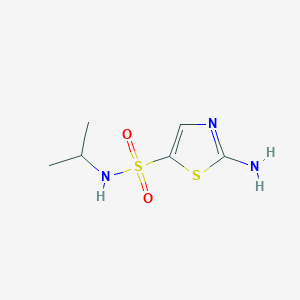

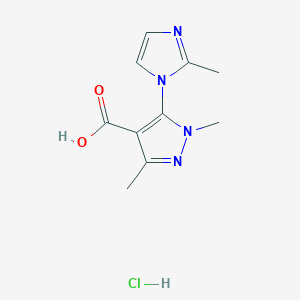
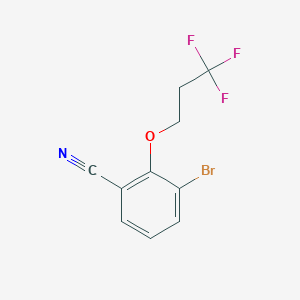

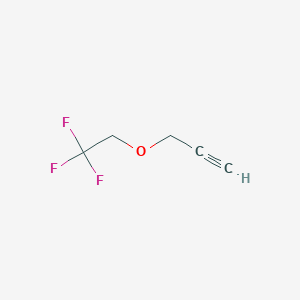
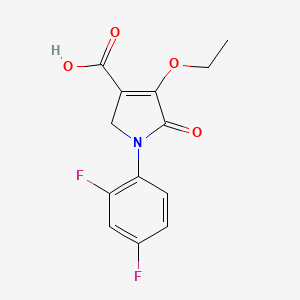
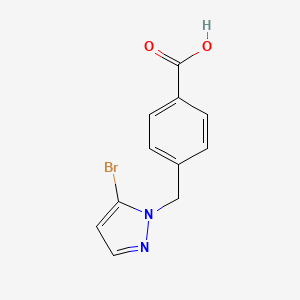

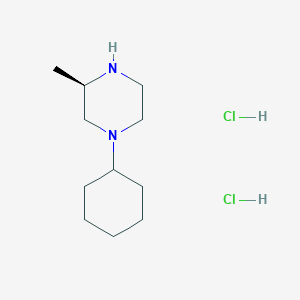
![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B1473873.png)


